molecular formula C₉H₇ClO₄S B016287 4-Chlorosulfonylcinnamic acid CAS No. 17641-30-4

4-Chlorosulfonylcinnamic acid

Cat. No. B016287
CAS RN: 17641-30-4
M. Wt: 246.67 g/mol
InChI Key: ZGGPGWYMMZNPOY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid demonstrates the compound's utility in organic synthesis. This process involves the reduction of trans-4-chlorosulfonylcinnamic acid with stannous chloride dihydrate followed by alkylation and arylation in an aqueous medium, achieving high yields of the desired products (Zhang, Kuang, & Yang, 2008).

Molecular Structure Analysis

Conformational, structural, and vibrational investigations of trans-4-chlorocinnamic acid have been conducted to understand its stability and reactivity. These studies reveal that the s-cis orientation of the carbonyl group and the C=C bond is the only stable structure, which significantly influences the compound's chemical behavior and interactions (Devi, Arjunan, Marchewka, & Mohan, 2017).

Chemical Reactions and Properties

The reactivity of 4-chlorosulfonylcinnamic acid towards nucleophiles and its role in facilitating various chemical transformations underline its importance in synthetic chemistry. Its ability to act as a precursor for the synthesis of cyclosulfamides and thiadiazolidines demonstrates its versatility in creating a wide array of chemical structures (Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000).

Physical Properties Analysis

The crystal structure and physical properties of 4-chlorosulfonylcinnamic acid derivatives have been extensively studied, highlighting the influence of substituents on the compound's crystallization behavior and physical characteristics. These studies provide insights into how modifications in the molecular structure affect the material's properties (Sarma & Desiraju, 1987).

Chemical Properties Analysis

The chemical properties of 4-chlorosulfonylcinnamic acid, including its reactivity towards various reagents and its role in the synthesis of complex molecules, underscore its utility in organic chemistry. The compound's ability to serve as a building block for the creation of antimicrobial agents and other functional materials demonstrates its significant potential in applied chemistry (Son, Kim, Ravikumar, & Lee, 2006).

Scientific Research Applications

  • It is used in developing methods for removing 2,4-Dichlorophenoxyacetic acid (2,4-D) from contaminated sites. This application is crucial for environmental remediation and pollution control (Abigail et al., 2017).

  • Derivatives of 4-Chlorosulfonylcinnamic acid show potential as topical anti-glaucoma agents. These derivatives have demonstrated in vivo activity and a prolonged duration of action, offering a promising avenue for glaucoma treatment compared to currently used drugs (Mincione et al., 2001).

  • It has shown inhibitory effects on tyrosinase, which may be useful in designing novel tyrosinase inhibitors. This is significant for applications in dermatology and cosmetic science (Cui et al., 2017).

  • In textile engineering, 4-aminobenzenesulfonic acid–chloro–triazine adduct treated cotton fabrics, which includes a derivative of 4-Chlorosulfonylcinnamic acid, showed higher antimicrobial activity against Staphylococcus aureus (Son et al., 2006).

  • It's used in the one-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids, achieved in high yields, which has implications in organic chemistry and pharmaceutical synthesis (Zhang et al., 2008).

  • It plays a role in the degradation and mineralization of 4-chlorophenol during electrochemical oxidation, which is significant for environmental chemistry and pollution treatment strategies (Qiao et al., 2021).

Safety And Hazards

The safety and hazards associated with 4-Chlorosulfonylcinnamic acid are not explicitly mentioned in the search results1.


properties

IUPAC Name

(E)-3-(4-chlorosulfonylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4S/c10-15(13,14)8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGGPGWYMMZNPOY-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorosulfonylcinnamic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
W Zhang, C Kuang, Q Yang - Journal of Chemical Research, 2008 - journals.sagepub.com
… to prepare a series of trans-4-alkylthio- and 4-arylthiocinnamic acids 4 by a one-pot reaction starting from trans-4chlorosulfonylcinnamic acid 1 in an aqueous medium without …
E Campaigne, WW Meyer - The Journal of Organic Chemistry, 1962 - ACS Publications
… , Biletch, and Orttung6 reported that this thiol, a very insoluble, yellow powder melting at 288-298, could be obtained nearly quantitatively by reducing 4-chlorosulfonylcinnamic acid …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
WW MEYER - 1962 - search.proquest.com
… Later, in 1959, Overberger, Biletch, and Orttung (43) indicated that the thiol (XV) could be obtained nearly quantitatively by reducing 4-chlorosulfonylcinnamic acid (XVI) with stannous …
WS Zhang, CX Kuang, Q Yang - Chinese Chemical Letters, 2009 - Elsevier
… To a solution of 4-chlorosulfonylcinnamic acid (20 mmol), which was prepared according to a literature procedure [8], in HOAc (40 mL) was added bromine (40 mL). The solution was …
AH WEINSTEIN, RM PIERSON… - The Journal of …, 1958 - ACS Publications
… (d) Stewart10 proved that the only sulfonylchloride obtained by treatment of cinnamic acid with this reagent was 4-chlorosulfonylcinnamic acid and felt, certain that the sulfonyl chloride …
Number of citations: 16 0-pubs-acs-org.brum.beds.ac.uk
W Zhang, C Kuang, Q Yang - Zeitschrift für Naturforschung B, 2009 - degruyter.com
… To a solution of 4-chlorosulfonylcinnamic acid (20 mmol), which was prepared according to a literature procedure [11], in HOAc (40 mL) was added bromine (40 mL). The solution was …
W Zhang, C Kuang, Q Yang - Chinese Journal of Chemistry, 2009 - Wiley Online Library
… 4-chlorosulfonylcinnamic acid (20 mmol), which was prepared according to a literature procedure,14 in HOAc (40 mL) was added bromine (40 mL). The solution was stirred at 70 ℃ in …
MS Weerasinghe - Studies - core.ac.uk
The study of molecules in crystals has gained considerable attention in the field of structural chemistry. Much interest has focused on the use of molecular crystals for the construction of …
Number of citations: 0 core.ac.uk
MS Weerasinghe - 2013 - thekeep.eiu.edu
The study of molecules in crystals has gained considerable attention in the field of structural chemistry. Much interest has focused on the use of molecular crystals for the construction of …
Number of citations: 0 thekeep.eiu.edu
HB Borate, DK Dumbre, RD Wakharkar, VR Choudhary… - 2000 - researchgate.net
… 546 One-pot synthesis of trans-4-alkylthio- and 4-arylthio-cinnamic acids from trans-4-chlorosulfonylcinnamic acid in an aqueous medium … trans-4-chlorosulfonylcinnamic acid in …
Number of citations: 0 www.researchgate.net

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